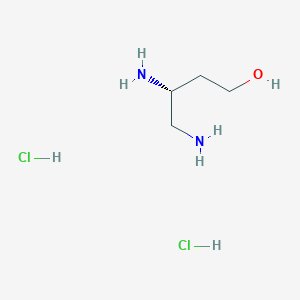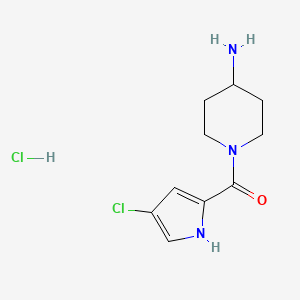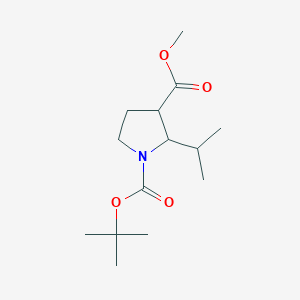
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine
Descripción general
Descripción
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, also known as 4-methylthio-2-(1H-1,2,4-triazol-3-yl)ethanamine, is an organic compound with a molecular formula of C5H10N2S. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has been extensively studied for its synthetic methodology, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Triazole compounds, including 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, have been reported to exhibit significant antimicrobial properties . They are effective against a range of microbial pathogens, including bacteria and fungi. This makes them valuable in the development of new antimicrobial agents that can be used to treat infections resistant to conventional antibiotics .
Anticancer Activity
The triazole ring is a common feature in many anticancer agents. The unique structure of triazoles allows them to form non-covalent bonds with enzymes and receptors, which can inhibit the growth of cancer cells. Research has shown that triazole derivatives can be used in the treatment of various cancers, acting as potential antitumor agents .
Antiviral Activity
Triazole derivatives have shown promise as antiviral drugs . They have been used in the treatment of viral infections, including HIV and hepatitis. The compound’s ability to interfere with viral replication makes it a candidate for inclusion in antiviral drug regimens .
Agrochemical Applications
In the field of agrochemistry, triazole derivatives serve as growth regulators and pesticides . Their application in agriculture can help improve crop yields and protect plants from pests and diseases .
Material Chemistry
The structural versatility of triazoles, including 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, allows them to be used in material chemistry . They can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength .
Drug Discovery
Triazole derivatives are a key scaffold in drug discovery . They are part of many medicinal compounds due to their stability and ability to mimic peptide bonds. This makes them suitable for the development of a wide range of pharmaceuticals .
Supramolecular Chemistry
In supramolecular chemistry, triazoles can act as ligands that form complexes with metals. These complexes have potential applications in catalysis and as sensors .
Chemical Biology
The triazole ring is used in chemical biology for bioconjugation and as a building block in the synthesis of biologically active molecules. Its presence in a compound can significantly alter the molecule’s interaction with biological systems, leading to various applications in medicinal chemistry .
Propiedades
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-9-4-7-8-5(9)10-3-2-6/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWAEVSQZZGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)


![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)
